2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
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Description
The compound “1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound with a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The 1,3,4-oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact chemical reactions for the specific compound “1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” are not available in the retrieved papers.Future Directions
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole ring, such as the one , are known to exhibit a broad range of biological activities . They have been found to be effective against various bacterial strains, mycobacteria, and even some viruses
Mode of Action
The exact mode of action of this compound is currently under investigation. It is known that 1,3,4-oxadiazole derivatives can interact with biological targets in a variety of ways, depending on their chemical structure . The presence of the 4-chlorophenyl group could potentially enhance the compound’s ability to bind to its targets, thereby increasing its biological activity .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to interfere with several biological processes, including bacterial cell wall synthesis, dna replication, and protein synthesis . These effects can lead to the inhibition of microbial growth, making these compounds potential candidates for the development of new antimicrobial agents .
Pharmacokinetics
The presence of the 1,3,4-oxadiazole ring and the 4-chlorophenyl group could potentially influence these properties
Result of Action
Based on the known activities of similar 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may exhibit antimicrobial, antiviral, and possibly even antitumor activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOQJEIFRYSNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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